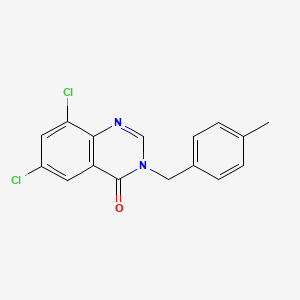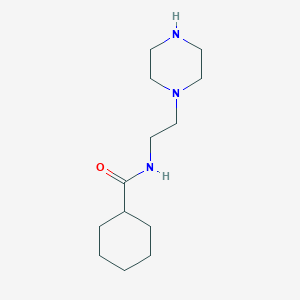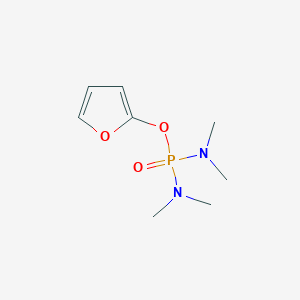
DI(1-Naphthyl) 9-oxo-9H-fluorene-2,7-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DI(1-Naphthyl) 9-oxo-9H-fluorene-2,7-disulfonate is a complex organic compound with the molecular formula C33H20O7S2 and a molecular weight of 592.651 g/mol . This compound is known for its unique structure, which includes naphthyl groups and a fluorene core, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of DI(1-Naphthyl) 9-oxo-9H-fluorene-2,7-disulfonate typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The synthesis begins with the preparation of the fluorene core, followed by the introduction of naphthyl groups and sulfonate functionalities. Common reagents used in these steps include sulfonating agents and naphthyl derivatives.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane and toluene are often used.
Industrial Production Methods: Industrial production may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
DI(1-Naphthyl) 9-oxo-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthyl rings, using reagents like halogens and nitrating agents.
Common Reagents and Conditions: Typical reagents include sulfuric acid, nitric acid, and halogens, with reactions often conducted at elevated temperatures and in the presence of catalysts.
Major Products: The major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives.
Applications De Recherche Scientifique
DI(1-Naphthyl) 9-oxo-9H-fluorene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of DI(1-Naphthyl) 9-oxo-9H-fluorene-2,7-disulfonate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
DI(1-Naphthyl) 9-oxo-9H-fluorene-2,7-disulfonate can be compared with similar compounds to highlight its uniqueness:
Propriétés
Formule moléculaire |
C33H20O7S2 |
|---|---|
Poids moléculaire |
592.6 g/mol |
Nom IUPAC |
dinaphthalen-1-yl 9-oxofluorene-2,7-disulfonate |
InChI |
InChI=1S/C33H20O7S2/c34-33-29-19-23(41(35,36)39-31-13-5-9-21-7-1-3-11-25(21)31)15-17-27(29)28-18-16-24(20-30(28)33)42(37,38)40-32-14-6-10-22-8-2-4-12-26(22)32/h1-20H |
Clé InChI |
DZMLYGJOAVAEGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)S(=O)(=O)OC6=CC=CC7=CC=CC=C76 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B11990183.png)
![(5E)-3-cyclohexyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990195.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11990207.png)
![9-Chloro-2-(4-chlorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990214.png)


![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11990225.png)
![9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11990239.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11990242.png)

